3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine
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Overview
Description
3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine is a complex organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a phenylpyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the reaction of 4-bromobenzohydrazide with a suitable nitrile to form the 1,2,4-oxadiazole ring.
Thioether Formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Pyridazine Core Construction: The final step involves the cyclization of the intermediate with a suitable dicarbonyl compound to form the pyridazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine
- 3-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine
Uniqueness
3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and fluoro- analogs
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4OS/c20-15-8-6-14(7-9-15)19-21-17(25-24-19)12-26-18-11-10-16(22-23-18)13-4-2-1-3-5-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIMVGBIDQCSKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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